TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
Description
TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Properties
IUPAC Name |
4-[[3-(3-acetylindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(24)18-13-23(19-5-3-2-4-17(18)19)11-10-20(25)22-12-15-6-8-16(9-7-15)21(26)27/h2-5,13,15-16H,6-12H2,1H3,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQKDLLUAKORNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the indole moiety, the attachment of the acetyl group, and the incorporation of the cyclohexane ring. Common synthetic routes include:
Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Acetyl Group: The acetylation of the indole can be performed using acetic anhydride in the presence of a base such as pyridine.
Incorporation of the Cyclohexane Ring: The cyclohexane ring can be introduced through a Diels-Alder reaction or other cyclization methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
